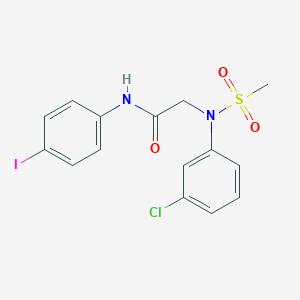
N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CIIMSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have demonstrated that this compound can reduce the production of inflammatory cytokines and decrease the activity of inflammatory cells. Additionally, studies on neurological disorders have shown that this compound can protect neurons from damage and improve cognitive function.
Wirkmechanismus
The mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. Additionally, this compound can modulate the activity of transcription factors, which regulate gene expression and cellular responses to stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. Inflammatory cells treated with this compound have reduced production of cytokines, leading to decreased inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high potency and specificity for certain signaling pathways. Additionally, this compound has been shown to have low toxicity in cells and animals. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in animals and humans are needed to determine its safety and efficacy as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O3S/c1-23(21,22)19(14-4-2-3-11(16)9-14)10-15(20)18-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZHUILNDDFCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




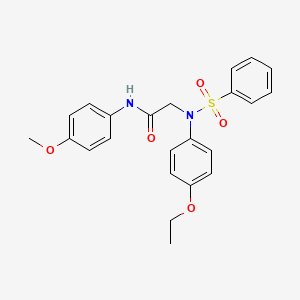

![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453256.png)
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3453257.png)
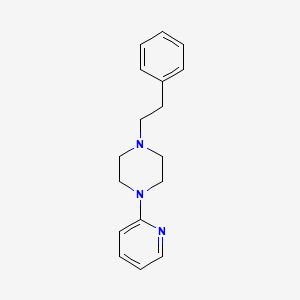
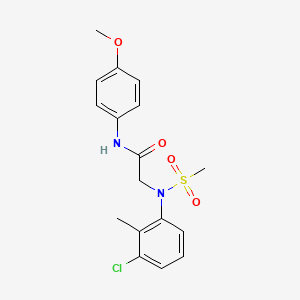
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3453265.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453277.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B3453299.png)

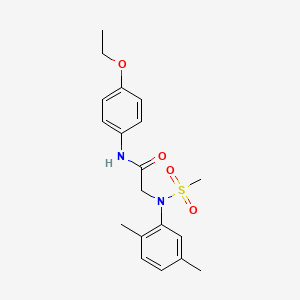
![N~1~-benzyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3453316.png)